2-(6-Aminonaphthalen-1-yl)acetonitrile
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Overview
Description
2-(6-Aminonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, featuring an amino group at the 6-position and a nitrile group at the acetonitrile position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminonaphthalen-1-yl)acetonitrile typically involves the reaction of 6-amino-1-naphthaldehyde with a suitable nitrile source under specific conditions. One common method is the condensation reaction between 6-amino-1-naphthaldehyde and acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminonaphthalen-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(6-Aminonaphthalen-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Aminonaphthalen-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
6-Aminonaphthalene-2-carbonitrile: Similar structure but with the nitrile group at a different position, leading to different reactivity and applications.
Uniqueness
2-(6-Aminonaphthalen-1-yl)acetonitrile is unique due to the presence of both an amino group and a nitrile group on the naphthalene ring
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(6-aminonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-6-9-2-1-3-10-8-11(14)4-5-12(9)10/h1-5,8H,6,14H2 |
InChI Key |
SEBLOCMTIVKYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)CC#N |
Origin of Product |
United States |
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